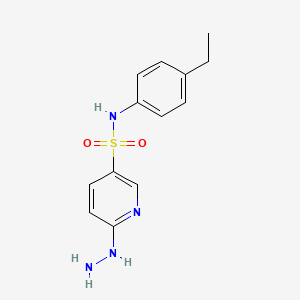

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethylphenyl group attached to a hydrazinopyridine sulfonamide core, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-ethylphenylhydrazine with 6-chloropyridine-3-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Hydrazine derivatives

Substitution: N-substituted sulfonamides

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is its potential as an anticancer agent. Research indicates that compounds with similar sulfonamide structures exhibit notable anticancer properties.

Case Study: Antitumor Efficacy

A study evaluated a series of pyridine-3-sulfonamides, including derivatives of this compound, against various human cancer cell lines. The findings showed that several compounds exhibited significant cytotoxicity against liver cancer cell lines (HEPG-2), with some derivatives demonstrating higher activity than established chemotherapeutics like doxorubicin. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤ 25 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| E. coli | 15 µg/mL |

The compound's efficacy against Candida species indicates its potential use in treating fungal infections, particularly in immunocompromised patients .

Antimalarial Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in combating malaria.

Case Study: In Vitro Antimalarial Activity

In a virtual screening study targeting Plasmodium falciparum, several sulfonamide derivatives were synthesized and tested for their antimalarial activity. Notably, compounds with similar scaffolds demonstrated IC50 values as low as 2.24 µM, indicating strong inhibitory effects on the malaria parasite . These findings suggest that this compound could serve as a lead compound for further development in antimalarial drug discovery.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the sulfonamide group can interact with biological membranes, affecting cell permeability and function.

Vergleich Mit ähnlichen Verbindungen

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

N-phenylhydrazine sulfonamides: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring, which can influence their chemical and biological properties.

Pyridine sulfonamides: These compounds have a pyridine ring with a sulfonamide group, but the presence of different substituents can lead to variations in reactivity and application.

Uniqueness: The presence of the 4-ethylphenyl group in this compound imparts unique steric and electronic effects, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biologische Aktivität

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide is a compound belonging to the class of sulfonamides and hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on various studies and findings.

1. Overview of Sulfonamides and Hydrazones

Sulfonamides are a group of compounds that contain a sulfonamide functional group and have been widely used as antibiotics. They exhibit a broad spectrum of biological activities, including antibacterial, antidiabetic, and anticancer effects . Hydrazones, characterized by the functional group R1R2C=NNH2, also demonstrate significant biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

2. Synthesis and Structural Analysis

The synthesis of this compound involves the reaction between 4-ethylphenyl hydrazine and pyridine-3-sulfonyl chloride. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques help in identifying key functional groups and confirming the purity of the synthesized compound.

3.1 Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that this compound exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antibacterial Activity of this compound

3.2 Anticancer Activity

Recent studies have reported the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against human breast cancer cells (MCF-7) in vitro .

Table 2: Anticancer Activity Evaluation

3.3 Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has been studied for its potential anti-inflammatory and antioxidant effects. These activities are crucial for developing therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related disorders .

4. Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of compounds similar to this compound:

- Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

- Anticancer Mechanisms : Research indicated that certain hydrazone derivatives could induce apoptosis in cancer cells via mitochondrial pathways, showcasing their mechanism of action in anticancer therapy .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of sulfonamide compounds suggest favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-6-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-2-10-3-5-11(6-4-10)17-20(18,19)12-7-8-13(16-14)15-9-12/h3-9,17H,2,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRLFFFFIFSDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.